7-ethyl-8-(4-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione -

7-ethyl-8-(4-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Catalog Number: EVT-4301191
CAS Number:
Molecular Formula: C15H15FN4O3
Molecular Weight: 318.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound is a theophylline derivative exhibiting strong prophylactic antiarrhythmic activity. []

Relevance: This compound shares the core theophylline structure with 7-ethyl-8-(4-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. The key difference lies in the substituents at the 7-position. While 7-ethyl-8-(4-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione features an ethyl and a 4-fluorophenoxy group at the 7- and 8-positions, respectively, this related compound has a longer and more complex 2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl group at the 7-position. This comparison highlights the structural diversity possible at the 7-position of theophylline derivatives and its potential impact on biological activity. []

Compound Description: These are a series of theophylline derivatives synthesized and tested for their cardiovascular activities, including electrocardiographic, antiarrhythmic, and hypotensive effects. They were also evaluated for their affinities for α1- and α2-adrenoreceptors. []

Relevance: These derivatives are structurally related to 7-ethyl-8-(4-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione through their shared theophylline core and modifications at the 8-position. While the specific 8-alkylamino substituents in the related compounds are not disclosed in the provided abstract, their presence highlights the potential for diverse modifications at this position. Examining the structure-activity relationships of these 8-alkylamino derivatives can provide insights into the influence of different substituents on the biological activity of theophylline analogs like 7-ethyl-8-(4-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. []

Compound Description: This specific 8-alkylamino derivative exhibited strong prophylactic antiarrhythmic activity, similar to the parent compound 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride. []

Relevance: This compound further emphasizes the structural similarity within this series of theophylline derivatives. The presence of the 8-(2-morpholin-4-yl-ethylamino) substituent highlights the potential for bulky and flexible substituents at the 8-position to retain or enhance the desired biological activity. Comparing the structure of this compound with 7-ethyl-8-(4-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can provide valuable information for designing novel theophylline analogs with potentially improved antiarrhythmic properties. []

Compound Description: This derivative showed notable hypotensive activity. []

Relevance: This compound further illustrates the structure-activity relationship within the series by demonstrating that modifications at the 8-position can lead to different pharmacological profiles. While 7-ethyl-8-(4-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has an ethyl and a 4-fluorophenoxy group at the 7- and 8-positions, respectively, the replacement of these substituents with a longer 2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl group at the 7-position and a benzylamino group at the 8-position in this analog led to hypotensive activity. This finding underscores the importance of exploring diverse substituents at both the 7- and 8-positions for fine-tuning the biological activities of theophylline derivatives. []

Compound Description: This specific derivative also displayed hypotensive activity, suggesting that incorporating a pyridine ring at the 8-position might contribute to this effect. []

Relevance: Similar to the 8-benzylamino derivative, this compound highlights the potential of modifying the 8-position of the theophylline scaffold to achieve specific pharmacological activities. The presence of a pyridine ring in this derivative introduces a heterocyclic moiety, expanding the chemical space and potential interactions with biological targets. This finding can inform the design and development of novel theophylline-based compounds, including analogs of 7-ethyl-8-(4-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, with tailored pharmacological properties. []

Compound Description: A natural xanthine alkaloid, known to act as an adenosine receptor antagonist, particularly at the A2A receptor. Caffeine is commonly consumed in beverages like coffee and tea. It has been linked to a reduced risk of Parkinson's disease in epidemiological studies. []

Relevance: Caffeine, being a methylxanthine, shares a structural similarity with theophylline, the core structure of 7-ethyl-8-(4-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Both compounds belong to the broader class of xanthines, which are purine derivatives. Understanding the pharmacological effects of caffeine, particularly its neuroprotective properties, can provide insights into potential therapeutic applications of structurally related compounds like 7-ethyl-8-(4-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. []

Compound Description: This compound is a selective antagonist of the adenosine A2A receptor. []

Relevance: Although structurally dissimilar to 7-ethyl-8-(4-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, SCH 58261's function as an A2A antagonist is relevant. This suggests that targeting the A2A receptor could be a potential therapeutic strategy for conditions where modulating adenosine signaling is beneficial. []

Compound Description: This compound also acts as an antagonist of the adenosine A2A receptor. []

Relevance: This compound, structurally similar to caffeine and theophylline, further highlights the significance of adenosine A2A receptor antagonism in this context. The presence of a propargyl group at the 1-position distinguishes it from 7-ethyl-8-(4-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione and other related compounds, offering insights into structure-activity relationships. []

(E)-1,3-Diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002)

Compound Description: KW-6002 is another selective antagonist of the A2A receptor. []

Relevance: Though structurally different from 7-ethyl-8-(4-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, KW-6002 highlights the potential of targeting the adenosine A2A receptor for therapeutic benefit. The structural variations within these A2A antagonists can guide further exploration of structure-activity relationships for optimizing potency and selectivity. []

8-Cyclopentyl-1,3-dipropylxanthine

Compound Description: This compound is an antagonist of the adenosine A1 receptor. []

Relevance: While not directly targeting the A2A receptor like the other mentioned compounds, 8-cyclopentyl-1,3-dipropylxanthine serves as a valuable tool compound by providing insights into the selectivity profile of related compounds. Its structural similarity to 7-ethyl-8-(4-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione allows for comparisons of their binding affinities towards different adenosine receptor subtypes. []

Compound Description: This compound serves as a key intermediate in synthesizing a series of xanthene derivatives as potential antiasthmatic agents. []

Relevance: This compound shares the core theophylline structure with 7-ethyl-8-(4-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione but differs in the substituent at the 7-position. This compound has a [2-(piperazin-1-yl)acetyl] group at the 7-position, while 7-ethyl-8-(4-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has an ethyl and a 4-fluorophenoxy group at the 7- and 8-positions, respectively. []

7-(2-{4-[1-(3,4-di-Chlorophenyl)ethyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Compound Description: This compound is a xanthene derivative synthesized from 1,3-Dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione and exhibited the most potent vasodilator activity among the tested compounds. []

Relevance: This compound, derived from a theophylline core like 7-ethyl-8-(4-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, suggests that modifications at the 7-position can lead to significant changes in pharmacological activity. The presence of the xanthene ring system and the specific substituents at the 7-position highlight the importance of exploring diverse chemical moieties for developing potent vasodilators. []

7-(2-{4-[(2,4-di-Nitrophenyl)methyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Compound Description: This xanthene derivative, synthesized from 1,3-Dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione, displayed moderate vasodilator activity. []

Relevance: Like the previous xanthene derivative, this compound emphasizes the impact of structural modifications on pharmacological activity. It showcases that even minor changes in the substituents on the piperazine ring can lead to variations in vasodilator potency. This knowledge can guide the development of new theophylline analogs, including those structurally related to 7-ethyl-8-(4-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, with improved vasodilator properties. []

7-(2-{4-[1-(4-hydroxyphenyl)ethyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Compound Description: Another xanthene derivative derived from 1,3-Dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione, this compound exhibited mild vasodilator activity. []

Relevance: This compound reinforces the notion that systematic modifications of the substituents attached to the theophylline core can result in a spectrum of vasodilatory activities. It suggests that fine-tuning the electronic and steric properties of the substituents is crucial for optimizing the desired pharmacological profile. []

3,7-Dihydro-1,3-dimethyl-7-2 [(1-methyl-2-phenylethyl)-amino-ethyl]-1H-purine-2,6-dione (Fenetylline)

Compound Description: Fenetylline is a theophylline derivative. Upon oral administration, it undergoes extensive metabolism, resulting in the identification of seven new metabolites in addition to four previously known substances. []

Relevance: Like 7-ethyl-8-(4-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, fenetylline highlights the metabolic pathways associated with theophylline derivatives. Both compounds share a theophylline core, with variations in the substituents at the 7-position. Understanding the metabolic fate of fenetylline can provide insights into the potential metabolism of 7-ethyl-8-(4-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione and aid in designing analogs with improved metabolic stability or specific metabolic profiles. []

R[+]-8-([1-[3,4-dimethoxyphenyl]-2-hydroxyethyl]amino)-3,7-dihydro-7-[2-methoxyethyl]-1,3-dimethyl-1H-purine-2,6-dione (MKS-492)

Compound Description: MKS-492 is a potent inhibitor of type III cyclic nucleotide phosphodiesterase. It exhibits strong inhibitory effects on antigen-induced bronchoconstriction and allergic reactions in guinea pigs and rats. []

Relevance: Although structurally different from 7-ethyl-8-(4-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, MKS-492's potent anti-inflammatory and bronchodilatory activities highlight the therapeutic potential of targeting phosphodiesterases in respiratory diseases. While MKS-492 acts on a different molecular target compared to 7-ethyl-8-(4-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, its pharmacological profile emphasizes the importance of exploring diverse mechanisms for developing effective treatments for respiratory conditions. []

8-Amino-1,3-dimethyl-7-(4-morpholinobutyl)-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This compound is a theophylline derivative with a distinct substitution pattern. Its crystal structure reveals a typical molecular geometry with a planar purine ring system and a chair conformation for the morpholine ring. []

Relevance: This compound shares the core theophylline structure with 7-ethyl-8-(4-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, with variations observed in the substituents at the 7- and 8-positions. It emphasizes the structural diversity possible within theophylline derivatives. The presence of an amino group at the 8-position and a morpholinobutyl chain at the 7-position in this compound, compared to the ethyl and 4-fluorophenoxy groups in 7-ethyl-8-(4-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, highlights the potential for exploring different substituents and their impact on physicochemical properties and biological activities. []

Compound Description: This compound is another theophylline derivative with modifications at the 7- and 8-positions. Its crystal structure provides insights into its molecular geometry and hydrogen bonding patterns. [, ]

Relevance: This compound shares a similar substitution pattern with 8-amino-1,3-dimethyl-7-(4-morpholinobutyl)-3,7-dihydro-1H-purine-2,6-dione, highlighting the preference for incorporating morpholine rings in the side chains of theophylline derivatives. Both compounds offer valuable comparisons for understanding the impact of linker length and the presence or absence of hydroxyl groups on the overall conformation and potential interactions with biological targets. They provide a basis for exploring structure-activity relationships in the context of 7-ethyl-8-(4-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione and its analogs. [, ]

7-[3-Dibenzylamino)-2-hydroxypropyl]-8-(furfurylamino)theophylline

Compound Description: This theophylline derivative features a dibenzylamino group and a furfurylamino group at the 7- and 8-positions. Its crystal structure reveals a planar theophylline moiety and the conformation of its 7-aminohydroxyalkyl substituent appears to be influenced by intramolecular hydrogen bonding. []

Relevance: This compound demonstrates the possibility of incorporating diverse and bulky substituents on the theophylline core. It highlights the potential for exploring different amine-containing groups, such as the dibenzylamino and furfurylamino substituents, at the 7- and 8-positions to modulate the pharmacological profile of theophylline derivatives. []

Properties

Product Name

7-ethyl-8-(4-fluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

IUPAC Name

7-ethyl-8-(4-fluorophenoxy)-1,3-dimethylpurine-2,6-dione

Molecular Formula

C15H15FN4O3

Molecular Weight

318.30 g/mol

InChI

InChI=1S/C15H15FN4O3/c1-4-20-11-12(18(2)15(22)19(3)13(11)21)17-14(20)23-10-7-5-9(16)6-8-10/h5-8H,4H2,1-3H3

InChI Key

FOVJULHTQMOCFQ-UHFFFAOYSA-N

SMILES

CCN1C2=C(N=C1OC3=CC=C(C=C3)F)N(C(=O)N(C2=O)C)C

Solubility

>47.7 [ug/mL]

Canonical SMILES

CCN1C2=C(N=C1OC3=CC=C(C=C3)F)N(C(=O)N(C2=O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.